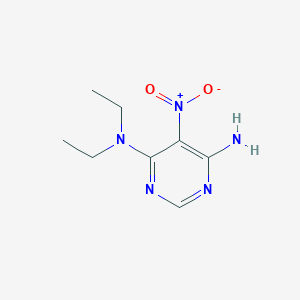

N,N-diethyl-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-diethyl-5-nitropyrimidine-4,6-diamine” is a type of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidine . It is a nitrogen-containing heterocyclic compound that is commonly used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and drug discovery. It has a molecular weight of 155.12 .

Synthesis Analysis

A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented . This involves the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which produced disubstituted dialkyl/arylamine pyrimidines . Another synthesis method involves the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 45 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings and 1 secondary amine (aromatic) .Physical and Chemical Properties Analysis

“this compound” is a yellow solid with a melting point of 174–176 °C . Its InChI Code is 1S/C4H5N5O2/c5-3-2 (9 (10)11)4 (6)8-1-7-3/h1H, (H4,5,6,7,8) and its InChI key is KUCFBGFPXUXWBQ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

One significant application involves the synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. This process involves the condensation of chiral N1-protected vicinal diamines with pyrimidinone derivatives, followed by several steps including nitro group reduction and oxidative cyclization. These stereospecific syntheses contribute to the development of compounds with potential biological activities (Bailey et al., 1992).

Antifolate Activity

Research into nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines has shown these compounds to be effective inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, as well as possessing antitumor properties. This illustrates the potential of modified pyrimidines in the development of new therapeutic agents (Robson et al., 1997).

Antiproliferative Activity

The treatment of certain nitropyrimidine derivatives with reagents like KCN has led to the discovery of compounds with significant in vitro antiproliferative activity. These findings suggest the potential for developing novel anticancer drugs based on pyrimidine scaffolds (Otmar et al., 2004).

Ring Transformations

Studies on the reactions of heterocyclic compounds have uncovered methods for converting pyrimidine rings into benzene rings, demonstrating the chemical flexibility and utility of pyrimidine derivatives in organic synthesis (Barczyński & Plas, 2010).

Biological Activities

Research into novel series of 4-(substituted-phenoxy or phenylthio)pyrimidines synthesized from diethylgunidine nitrate and diketene has indicated moderate herbicidal, fungicidal, and anti-TMV activities. This underscores the potential agricultural applications of these compounds (De, 2005).

Mecanismo De Acción

The mechanism of action of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” involves the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions . These complexes precede the transition state and can facilitate the reaction . In addition, Meisenheimer complexes and transition states in the intrinsic reaction coordinate (IRC) configuration were identified, which may influence the understanding of the reaction mechanism .

Direcciones Futuras

The future directions of “N,N-diethyl-5-nitropyrimidine-4,6-diamine” research could involve further investigation into its reaction mechanisms and potential applications in drug discovery . The development of new synthetic routes to obtain structurally diverse purine libraries using this compound as a starting material could also be a promising area of research .

Propiedades

IUPAC Name |

4-N,4-N-diethyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-3-12(4-2)8-6(13(14)15)7(9)10-5-11-8/h5H,3-4H2,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBFAJYLRVZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649961.png)

![N-butyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2649972.png)

![5-(cinnamylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649984.png)